6-bromo-N-[(4-methylphenyl)methyl]hexanamide
Overview
Description
6-bromo-N-[(4-methylphenyl)methyl]hexanamide is a chemical compound with the molecular formula C14H20BrNO and a molecular weight of 298.22 g/mol . It belongs to the class of amides and is characterized by the presence of a bromine atom at the sixth position of the hexanamide chain and a 4-methylphenyl group attached to the nitrogen atom . This compound is utilized in various fields of scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[(4-methylphenyl)methyl]hexanamide typically involves the bromination of hexanamide followed by the introduction of the 4-methylphenyl group. One common method involves the reaction of hexanamide with bromine in the presence of a suitable catalyst to form 6-bromohexanamide. This intermediate is then reacted with 4-methylbenzylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[(4-methylphenyl)methyl]hexanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products Formed
Substitution: Formation of iodinated or other halogenated derivatives.
Reduction: Formation of hexylamine or hexanol derivatives.
Oxidation: Formation of hexanoic acid or other oxidized products.
Scientific Research Applications
6-bromo-N-[(4-methylphenyl)methyl]hexanamide is widely used in scientific research, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of new therapeutic agents and drug discovery.
Biological Studies: To study biological processes and interactions at the molecular level.
Industrial Research: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-[(4-methylphenyl)methyl]hexanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the 4-methylphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(2-methylphenyl)benzamide: Similar in structure but with a different substitution pattern on the benzene ring.
N-[(4-methylphenyl)methyl]hexanamide: Lacks the bromine atom, leading to different reactivity and applications.
Uniqueness
6-bromo-N-[(4-methylphenyl)methyl]hexanamide is unique due to the presence of both the bromine atom and the 4-methylphenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Properties
IUPAC Name |
6-bromo-N-[(4-methylphenyl)methyl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-12-6-8-13(9-7-12)11-16-14(17)5-3-2-4-10-15/h6-9H,2-5,10-11H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJZREVFLSEFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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